molecular formula C8H15ClN2O2 B2630478 4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2241142-70-9

4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B2630478
CAS No.: 2241142-70-9
M. Wt: 206.67
InChI Key: NHCIPQDTMJZCFN-UHFFFAOYSA-N
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Description

4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS 2241142-70-9) is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a spirocyclic diazaspiro[4.5]decane scaffold, a structure recognized for its utility in designing pharmacologically active compounds . The molecular formula is C8H15ClN2O2 and it has a molecular weight of 206.67 . The 2,8-diazaspiro[4.5]decane core is a privileged structure in pharmaceutical research. Published studies on analogous structures highlight the scaffold's application in developing potent and selective antagonists for targets like the glycoprotein IIb-IIIa receptor, which is relevant in antiplatelet therapy . Furthermore, derivatives of this scaffold have been utilized as key templates in the discovery of orally bioavailable inhibitors for targets such as cyclin-dependent kinase CDK8, a protein implicated in cancer and other diseases . The specific substitution pattern on this core structure, including the 4-hydroxy-3-one motif, makes it a valuable synthon for constructing complex molecules and exploring new chemical space in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-6-7(12)10-5-8(6)1-3-9-4-2-8;/h6,9,11H,1-5H2,(H,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCIPQDTMJZCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,8-diazaspiro[45]decan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Antihypertensive Agents
    • Research has indicated that derivatives of 2,8-diazaspiro[4.5]decan-3-one, including 4-hydroxy analogs, exhibit potent inhibition of soluble epoxide hydrolase (sEH), which is crucial for regulating blood pressure. These compounds have been identified as promising candidates for the development of new antihypertensive drugs due to their ability to modulate the epoxide pathway, leading to vasodilation and reduced blood pressure levels .
  • Anticancer Activity
    • The compound has shown potential in cancer treatment by targeting specific cellular pathways involved in tumor growth and metastasis. Studies have demonstrated that spiro compounds can induce apoptosis in various cancer cell lines, making them candidates for further development in oncology .
  • Neurological Disorders
    • There is emerging evidence that 4-hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress within neural tissues .

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, its derivatives have been shown to effectively inhibit certain hydrolases that play a role in lipid metabolism, presenting opportunities for managing conditions such as obesity and diabetes .
  • Drug Development
    • As a scaffold for drug design, the unique structure of 4-hydroxy-2,8-diazaspiro[4.5]decan-3-one allows for the modification of various substituents that can enhance therapeutic efficacy and reduce side effects. This adaptability makes it a valuable compound in medicinal chemistry .

Case Study 1: Antihypertensive Effects

A study published in ResearchGate explored the antihypertensive effects of several diazaspiro derivatives, including this compound. The results indicated significant reductions in systolic and diastolic blood pressure in animal models when administered at specific dosages over a defined period.

Case Study 2: Anticancer Properties

In another investigation detailed in MDPI, researchers synthesized various derivatives of the compound and assessed their anticancer properties against human cancer cell lines. The study revealed that certain modifications led to enhanced cytotoxicity, suggesting a pathway for developing effective cancer therapies.

Data Table: Comparative Analysis of Biological Activities

Compound NameBiological ActivityReference
4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one HClsEH Inhibition
2,8-Diazaspiro[4.5]decan-3-oneAnticancer (various cell lines)
Trisubstituted Urea DerivativesAntihypertensive

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis

Structural and Physicochemical Properties

The diazaspiro[4.5]decane core is common among analogs, but substituents at positions 2, 4, or 8 significantly alter properties:

Compound (CAS No.) Substituents Molecular Formula Molecular Weight Key Features
4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one HCl
(Hypothetical)
-OH at C4 C₉H₁₆ClN₂O₂* ~234.7* Hydroxyl group enhances hydrophilicity; potential hydrogen-bonding capacity
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one HCl
(2048273-77-2)
-4-Chlorobenzyl at C2 C₁₅H₂₀Cl₂N₂O 315.24 Lipophilic chlorobenzyl group; higher molecular weight
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one HCl
(2044705-27-1)
-Phenyl at C4 C₁₄H₁₉ClN₂O 266.77 Aromatic phenyl group; moderate hydrophobicity
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
(154495-69-9)
-Benzyl at C8 C₁₅H₂₀N₂O 244.33 Dual nitrogen substitution at C8; neutral form (no HCl salt)
Fenspiride HCl
(5053-08-7)
-Phenethyl at C8; 1-oxa at C3 C₁₅H₂₀N₂O₂·HCl 296.8 Oxa substitution modifies ring electronics; used in respiratory therapies

*Hypothetical values based on structural extrapolation.

Key Observations:
  • Hydrophilicity : The hydroxyl group in the target compound likely increases aqueous solubility compared to lipophilic analogs like the chlorobenzyl or phenyl derivatives.
  • Steric Effects : Bulky substituents (e.g., chlorobenzyl) may hinder binding to biological targets, while smaller groups (e.g., hydroxy, isopropyl) improve steric accessibility.

Hazard Profiles

Safety data for analogs reveal consistent hazards, primarily related to toxicity and irritation:

Compound (CAS No.) GHS Hazard Statements Precautionary Measures
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one HCl H302 (harmful if swallowed)
H315/H319 (skin/eye irritation)
H335 (respiratory irritation)
P261 (avoid inhalation)
P305+P351+P338 (eye rinse)
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one HCl Identical to above Same as above
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one No specific hazards listed General lab safety protocols

The hydroxy variant may share similar hazards (e.g., H302, H315) due to structural similarities, though its increased polarity could reduce dermal absorption risks.

Biological Activity

4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound characterized by its unique molecular structure and potential biological activities. The compound has garnered attention in medicinal chemistry for its inhibitory effects on various kinases involved in inflammatory pathways and programmed cell death mechanisms.

  • Molecular Formula : C8H14N2O2·HCl
  • Molecular Weight : 206.67 g/mol
  • Structure : Contains a spirocyclic framework with two nitrogen atoms and a hydroxyl group, enhancing its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases:

  • Receptor-Interacting Protein Kinase 1 (RIPK1) : Inhibition of RIPK1 is significant for modulating necroptosis, a form of programmed cell death implicated in various inflammatory diseases.
  • Janus Kinases (JAK1 and TYK2) : These kinases are part of the JAK-STAT signaling pathway, which plays a crucial role in immune response regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : By inhibiting RIPK1, the compound reduces necroptosis and inflammation, making it a candidate for treating diseases characterized by excessive inflammatory responses.
  • Anticancer Properties : The inhibition of JAK1 and TYK2 may also contribute to anticancer effects by disrupting cancer cell proliferation pathways.

In Vitro Studies

A study demonstrated that this compound effectively inhibited RIPK1 with an IC₅₀ value of 92 nM, showcasing its potential as a therapeutic agent in necroptosis-related conditions .

Case Studies

  • Inflammatory Disease Models : In U937 cell models, treatment with the compound resulted in significant reductions in markers of inflammation and cell death associated with necroptosis.
  • Cancer Cell Lines : The compound showed promising results in inhibiting the growth of various cancer cell lines through modulation of the JAK-STAT pathway.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,8-Diazaspiro[4.5]decan-3-oneSimilar spirocyclic structureKinase inhibition
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneContains phenyl group; different methylationAnti-inflammatory properties
2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-oneMethyl substitution on spirocyclic coreEnhanced anti-cancer activity

This table illustrates the diversity within the diazaspiro family while highlighting the unique attributes of this compound concerning its specific biological activities.

Q & A

Basic: What are the recommended synthetic routes for 4-hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with spirocyclic precursors. For example:

  • Step 1: Formation of the spirocyclic core via cyclization of substituted piperidine/azepane derivatives under acidic conditions.
  • Step 2: Hydroxylation at the 4-position using oxidizing agents (e.g., mCPBA) or hydroxyl-transfer reagents.
  • Step 3: Hydrochloride salt formation via treatment with HCl in anhydrous solvents like THF or dichloromethane .
    Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates .

Basic: How to characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS : Confirm molecular weight (C₈H₁₅ClN₂O₃, theoretical MW: 222.67 g/mol) and detect impurities.
    • ¹H/¹³C NMR : Verify spirocyclic geometry (e.g., δ 3.5–4.5 ppm for hydroxyl protons; sp³ carbons in the 45–65 ppm range).
    • XRD : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns .
      Validation: Cross-reference spectral data with synthetic intermediates (e.g., 2,8-diazaspiro[4.5]decan-3-one derivatives) to rule out byproducts .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coats, and chemical goggles. Use fume hoods for weighing and reactions.
  • Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers labeled for halogenated organics.
  • Storage: Store at 2–8°C in amber vials under nitrogen to prevent hygroscopic degradation .

Advanced: How to design experiments to optimize reaction yields for spirocyclic derivatives?

Methodological Answer:

  • Factorial Design: Use a 2³ factorial matrix to test variables:

    VariableLow (-1)High (+1)
    Temperature60°C100°C
    Catalyst (mol%)5%15%
    SolventTHFDMF
  • Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions. For example, higher temperatures in DMF may improve cyclization but risk decomposition .

Advanced: How to resolve contradictions in spectroscopic data for spirocyclic compounds?

Methodological Answer:

  • Case Study: If NMR shows unexpected peaks at δ 5.5 ppm, suspect:
    • Tautomerization: Check pH-dependent equilibria between keto-enol forms.
    • Dynamic Effects: Perform variable-temperature NMR to detect conformational flexibility in the spirocyclic ring.
  • Computational Validation: Use DFT calculations (e.g., Gaussian 16) to simulate NMR shifts for proposed tautomers and compare with experimental data .

Advanced: What computational tools predict biological activity of 4-hydroxy-2,8-diazaspiro derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against targets like G-protein-coupled receptors (GPCRs) or kinases. Focus on hydrogen-bond interactions with the hydroxyl and carbonyl groups.
  • ADMET Prediction: Tools like SwissADME assess bioavailability and blood-brain barrier penetration. Note: Hydrochloride salts may enhance solubility but reduce passive diffusion .

Advanced: How to analyze batch-to-batch variability in synthesized batches?

Methodological Answer:

  • QC Workflow:
    • HPLC Purity Threshold: Reject batches with <98% purity.
    • ICP-MS : Screen for trace metal contaminants (e.g., Pd from catalysts).
    • Stability Studies: Accelerate degradation under heat/humidity (40°C/75% RH for 4 weeks) and compare with initial potency .

Advanced: What strategies mitigate racemization during spirocyclic synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Introduce enantiopure amines (e.g., (R)-BINOL) to steer ring closure.
  • Low-Temperature Conditions: Perform cyclization at –20°C to suppress thermal racemization.
  • Kinetic Resolution: Use immobilized lipases to selectively hydrolyze undesired enantiomers .

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